1-Chloro-7-iodonaphthalene
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Overview
Description
1-Chloro-7-iodonaphthalene is an organic compound with the molecular formula C10H6ClI It is a derivative of naphthalene, where the hydrogen atoms at positions 1 and 7 are replaced by chlorine and iodine, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-7-iodonaphthalene can be synthesized through a multi-step process involving the halogenation of naphthalene. One common method involves the initial chlorination of naphthalene to produce 1-chloronaphthalene, followed by iodination at the 7-position. The iodination step typically requires the use of iodine and a suitable oxidizing agent, such as potassium iodate, under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-7-iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or sulfuric acid.
Cross-Coupling Reactions: Palladium catalysts and organoboron or organotin reagents.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution Products: Various substituted naphthalenes depending on the nucleophile or electrophile used.
Coupling Products: Biaryl compounds with extended conjugation.
Oxidation Products: Naphthoquinones or other oxidized derivatives.
Reduction Products: Dehalogenated naphthalenes or partially reduced intermediates.
Scientific Research Applications
1-Chloro-7-iodonaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through cross-coupling reactions.
Biology: Investigated for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Explored for its potential use in drug development, especially in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-7-iodonaphthalene depends on the specific chemical reactions it undergoes. In substitution reactions, the chlorine or iodine atoms are replaced by other functional groups through nucleophilic or electrophilic attack. In cross-coupling reactions, the compound forms new carbon-carbon bonds through the catalytic action of palladium complexes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-8-iodonaphthalene: Similar structure but with iodine at the 8-position.
1-Iodonaphthalene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
1-Chloronaphthalene: Lacks the iodine atom, limiting its use in cross-coupling reactions.
Uniqueness
1-Chloro-7-iodonaphthalene is unique due to the presence of both chlorine and iodine atoms on the naphthalene ring. This dual halogenation allows for a wider range of chemical transformations and applications compared to its mono-halogenated counterparts. The compound’s reactivity and versatility make it a valuable intermediate in organic synthesis and industrial applications.
Biological Activity
1-Chloro-7-iodonaphthalene is an organic compound belonging to the naphthalene family, characterized by the presence of chlorine and iodine atoms on the naphthalene ring. Its unique halogenation imparts distinct chemical properties, making it a subject of interest in various fields, particularly in medicinal chemistry and organic synthesis.
The molecular formula of this compound is C10H6ClI, with a molecular weight of approximately 288.51 g/mol. The compound can be synthesized through several methods, including:
- Halogenation of naphthalene derivatives : This involves the selective introduction of chlorine and iodine onto the naphthalene ring.
- Cross-coupling reactions : Leveraging its reactivity with nucleophiles and electrophiles, this compound can participate in various cross-coupling reactions, which are essential in creating complex organic molecules.
Biological Activity
Research indicates that derivatives of this compound exhibit potential biological activities, including:
- Antimicrobial Properties : Studies have shown that halogenated naphthalenes can possess significant antimicrobial activity against various pathogens. The presence of halogens enhances the lipophilicity and membrane permeability of these compounds, facilitating their interaction with microbial cells.
- Anticancer Activity : Preliminary investigations suggest that some derivatives may exhibit cytotoxic effects against cancer cell lines. The mechanism is believed to involve the induction of apoptosis and disruption of cellular signaling pathways .
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several halogenated naphthalenes, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that compounds with both chlorine and iodine exhibited enhanced activity compared to their non-halogenated counterparts.
- Anticancer Screening : In vitro assays were conducted to assess the cytotoxic effects of this compound on human cancer cell lines such as HeLa and MCF-7. The compound demonstrated significant dose-dependent cytotoxicity, suggesting its potential as a lead compound for further development in cancer therapeutics .
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with cellular components due to its electrophilic nature. The halogens (Cl and I) can influence electron density on the aromatic ring, enhancing reactivity towards nucleophiles. This property allows for:
- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic attack at the halogen sites, leading to the formation of more reactive intermediates.
- Formation of Reactive Oxygen Species (ROS) : Some studies suggest that halogenated compounds can induce oxidative stress in microbial cells or cancer cells, leading to cell death through apoptotic pathways .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Key Features |
---|---|---|
1-Chloro-5-iodonaphthalene | C₁₀H₆ClI | Different halogen positioning affects reactivity. |
1-Iodonaphthalene | C₁₁H₈I | Lacks chlorine; higher reactivity towards nucleophiles. |
2-Iodonaphthalene | C₁₁H₈I | Different substitution pattern affects applications. |
1-Chloro-2-naphthol | C₁₁H₉ClO | Contains hydroxyl group; different reactivity profile. |
The unique combination of chlorine and iodine on the naphthalene ring allows this compound to exhibit distinct reactivity patterns not observed in other similar compounds, making it particularly valuable in synthetic chemistry and material science applications .
Properties
Molecular Formula |
C10H6ClI |
---|---|
Molecular Weight |
288.51 g/mol |
IUPAC Name |
1-chloro-7-iodonaphthalene |
InChI |
InChI=1S/C10H6ClI/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6H |
InChI Key |
RUDVLXBWODXHQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)I)C(=C1)Cl |
Origin of Product |
United States |
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